2-cyano-N-cyclohexyl-3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide
Description
2-cyano-N-cyclohexyl-3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide is a synthetic small molecule featuring a cyanoacrylamide backbone conjugated with a cyclohexylamine group and a 6-cyclopropyl-substituted imidazo[2,1-b][1,3]thiazole ring. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines and its ability to modulate enzyme activity . The compound’s design likely targets enzymes such as cyclooxygenases (COX) or indoleamine 2,3-dioxygenase (IDO1), as evidenced by structural analogs in the literature .
Key structural features include:
- Cyclohexylamide: Improves lipophilicity and membrane permeability.
- 6-Cyclopropyl substituent: Modulates steric and electronic properties of the imidazo[2,1-b]thiazole core.
Properties
IUPAC Name |
2-cyano-N-cyclohexyl-3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c19-11-13(17(23)20-14-4-2-1-3-5-14)10-15-16(12-6-7-12)21-18-22(15)8-9-24-18/h8-10,12,14H,1-7H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRWFHIFYZTACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=C(N=C3N2C=CS3)C4CC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-cyclohexyl-3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide typically involves multi-step organic reactions. One common method involves the initial formation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the cyano and cyclohexyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-cyclohexyl-3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
2-cyano-N-cyclohexyl-3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in drug discovery and development.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-cyano-N-cyclohexyl-3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Activity :
- The C-5 position of the imidazo[2,1-b]thiazole ring is critical for target engagement. For example, compound 6a ’s dimethylamine group at C-5 confers COX-2 selectivity, while the target compound’s cyclohexylamide may influence binding to alternative targets like IDO1 .
- Cyclopropyl groups (as in the target compound) enhance metabolic stability compared to bulkier substituents like trifluoromethoxy or iodo groups in FtsZ inhibitors .
Research Findings and Implications
COX-2 Selectivity :
- The target compound’s lack of a sulfonyl group (unlike 6a ) may reduce COX-2 affinity but broaden its target spectrum. COX-2 inhibitors require a balance between hydrophobic (e.g., methylsulfonyl) and polar groups for optimal activity .
Anticancer Potential: The hIDO1 inhibitor with a cyclopropylethynyl group (PDB: 6KPS) shares structural motifs with the target compound, suggesting possible dual hIDO1/hTDO2 inhibition .
Antibacterial Activity: Bis-imidazo[2,1-b]thiazole hybrids (e.g., compound 9) exhibit potent FtsZ inhibition, but the target compound’s mono-imidazo[2,1-b]thiazole structure may limit antibacterial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
